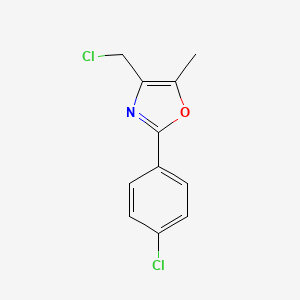

4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZOBOWGDDNXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394222 | |

| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832076-92-3 | |

| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters influencing the reaction outcome.

Introduction

The oxazole moiety is a cornerstone in the architecture of numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[1] The specific substitution pattern of this compound, featuring a reactive chloromethyl group, a substituted aryl moiety, and a methyl group, makes it a versatile building block for the synthesis of novel derivatives with tailored properties. The chloromethyl group, in particular, serves as a valuable handle for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery and development.[2]

This guide will focus on a well-established and reliable synthetic approach: a modification of the Robinson-Gabriel synthesis. This pathway involves the formation of an α-acylamino ketone intermediate followed by a cyclodehydration step to yield the desired oxazole.[1][3][4]

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process, as illustrated in the workflow diagram below. This approach utilizes readily available starting materials and follows a logical progression of chemical transformations.

Caption: Overall synthetic workflow for this compound.

Detailed Synthetic Pathway and Mechanistic Insights

The core of this synthesis lies in the Robinson-Gabriel methodology, which provides a reliable route to substituted oxazoles through the cyclization of α-acylamino ketones.[1][3][4]

Step 1: Synthesis of the α-Acylamino Ketone Intermediate

The initial step involves the N-acylation of an amino ketone precursor. In this specific synthesis, we propose the reaction between 4-chlorobenzamide and 1,3-dichloroacetone. This reaction forms the crucial α-acylamino ketone intermediate, N-(1,3-dichloroaceton-2-yl)-4-chlorobenzamide.

The selection of 1,3-dichloroacetone is strategic. One of the chloro- groups acts as a leaving group during the initial acylation, while the other is retained in the intermediate and ultimately becomes the chloromethyl group at the 4-position of the oxazole ring.

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of 4-chlorobenzamide attacks one of the primary carbons of 1,3-dichloroacetone, displacing a chloride ion.

Step 2: Cyclodehydration to Form the Oxazole Ring

The second and final step is the acid-catalyzed cyclodehydration of the α-acylamino ketone intermediate. This intramolecular reaction is the hallmark of the Robinson-Gabriel synthesis and leads to the formation of the aromatic oxazole ring.[1][4]

Reaction Mechanism:

Caption: Proposed mechanism for the Robinson-Gabriel cyclodehydration step.

The reaction is initiated by the protonation of the ketone carbonyl group, which facilitates enolization. The enol tautomer then undergoes an intramolecular nucleophilic attack by the amide oxygen onto the protonated carbonyl carbon, forming a five-membered ring intermediate. Subsequent dehydration and tautomerization lead to the formation of the stable aromatic oxazole ring.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 4-Chlorobenzamide | 619-56-7 | C₇H₆ClNO | Reagent grade, >98% purity |

| 1,3-Dichloroacetone | 534-07-6 | C₃H₄Cl₂O | Reagent grade, >97% purity |

| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 95-98% |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Saturated aqueous solution |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | For drying organic layers |

| Hexane | 110-54-3 | C₆H₁₄ | For recrystallization |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | For thin-layer chromatography (TLC) |

Step-by-Step Methodology

Step 1: Synthesis of N-(1,3-dichloroaceton-2-yl)-4-chlorobenzamide (Intermediate)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzamide (15.5 g, 0.1 mol) in 100 mL of a suitable anhydrous solvent such as toluene or acetonitrile.

-

Add 1,3-dichloroacetone (12.7 g, 0.1 mol) to the solution.

-

Add a catalytic amount of a non-nucleophilic base, such as potassium carbonate (1.38 g, 0.01 mol), to scavenge the HCl byproduct.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

-

To the crude N-(1,3-dichloroaceton-2-yl)-4-chlorobenzamide from the previous step, add 50 mL of concentrated sulfuric acid carefully at 0 °C (ice bath).

-

Stir the mixture at room temperature for 2-4 hours. The progress of the cyclodehydration can be monitored by TLC.

-

Once the reaction is complete, pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and wash with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield the final product as a crystalline solid.

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Step 1: Acylation | Step 2: Cyclodehydration |

| Reactants | 4-Chlorobenzamide, 1,3-Dichloroacetone | N-(1,3-dichloroaceton-2-yl)-4-chlorobenzamide |

| Stoichiometry | 1:1 | - |

| Solvent | Toluene/Acetonitrile | Concentrated H₂SO₄ |

| Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Yield | >85% (crude) | 70-80% (purified) |

Characterization: The structure of the final product, this compound, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound based on the Robinson-Gabriel synthesis. The provided step-by-step protocol, along with mechanistic insights, offers a comprehensive resource for researchers in the field of synthetic and medicinal chemistry. The strategic use of readily available starting materials and well-established reaction conditions makes this pathway amenable to both small-scale laboratory synthesis and larger-scale production. The versatility of the chloromethyl group in the final product opens up numerous possibilities for the development of novel oxazole-based compounds with potential therapeutic applications.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

Wikipedia. Robinson–Gabriel synthesis. [Link]

-

SynArchive. Robinson-Gabriel Synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

D-Scholarship@Pitt. The Synthesis of Oxazole-containing Natural Products. [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]

-

PubChem. 4-Chlorobenzamide. [Link]

-

PubChem. 1,3-Dichloroacetone. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole

Abstract

4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole is a polysubstituted heterocyclic compound featuring a central oxazole ring. This guide provides a comprehensive analysis of its core chemical properties, focusing on the interplay between the stable aromatic oxazole core and the highly reactive chloromethyl group. We will delve into its structural characteristics, physicochemical properties, and key reactivity patterns, particularly nucleophilic substitution at the chloromethyl site. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile chemical scaffold in synthetic and medicinal chemistry.

Introduction: The Oxazole Scaffold in Modern Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic pharmaceuticals exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The oxazole core can act as a bioisostere for other heterocyclic systems, allowing for the fine-tuning of a lead compound's pharmacological profile.[1][5] The strategic functionalization of the oxazole ring is paramount for developing novel chemical entities. This compound stands out as a valuable synthetic intermediate precisely because it combines the stable, biologically relevant oxazole core with a synthetically versatile and reactive chloromethyl "handle."[1][6]

Molecular Structure and Identification

A thorough understanding of the molecule's structure is fundamental to predicting its reactivity and properties.

Structural Formula

The molecule consists of a central 1,3-oxazole ring substituted at positions 2, 4, and 5.

-

Position 2: A 4-chlorophenyl group.

-

Position 4: A chloromethyl group (-CH₂Cl).

-

Position 5: A methyl group (-CH₃).

Chemical Identifiers

Proper identification is crucial for sourcing and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | PubChem |

| CAS Number | Not definitively assigned in public databases; related structures exist. | N/A |

| Molecular Formula | C₁₁H₉Cl₂NO | ChemBlink[7], PubChemLite[8][9] |

| Molecular Weight | 242.10 g/mol | ChemBlink[7] |

| Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CCl | PubChemLite[8] |

| InChI Key | UZZOBOWGDDNXRM-UHFFFAOYSA-N | PubChemLite[8] |

Note: While a specific CAS number for this exact isomer was not found in the searched resources, the molecular formula and weight are consistent with its structure. Related isomers like 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole have CAS # 109544-39-0.[7]

Physicochemical and Spectroscopic Properties

Predictive data and properties of analogous structures provide insight into the expected characteristics of this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| XlogP3 | 3.5 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 26 Ų | A low TPSA value is often correlated with good cell permeability. |

| Form | Likely a solid at room temperature. | Based on similarly substituted oxazoles. |

Predictions are based on computational models available through databases like PubChem.[8][9]

Spectroscopic Signature (Anticipated)

-

¹H NMR: Protons on the chloromethyl group (-CH₂Cl) would appear as a distinct singlet. The methyl group (-CH₃) protons would also be a singlet. The aromatic protons of the 4-chlorophenyl group would exhibit a characteristic doublet of doublets pattern in the aromatic region of the spectrum.

-

¹³C NMR: Distinct signals would be present for the chloromethyl carbon, the methyl carbon, the carbons of the oxazole ring, and the carbons of the chlorophenyl ring.

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern due to the presence of two chlorine atoms. Predicted collision cross-section (CCS) values can aid in identification.[8][9]

Core Chemical Reactivity: The Dichotomy of Stability and Reactivity

The chemical behavior of this compound is dominated by the high reactivity of the C4-chloromethyl group, which contrasts with the general stability of the substituted oxazole ring.

The Reactive Handle: Nucleophilic Substitution

The primary site of reactivity is the carbon atom of the chloromethyl group. This group functions as an excellent electrophile, making it highly susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism.[1][10] This reactivity is analogous to that of benzylic halides, where the adjacent aromatic system (the oxazole ring) helps stabilize the transition state.[1][11]

Key Features:

-

High Reactivity: The C-Cl bond is readily cleaved by a wide range of nucleophiles.[1]

-

Versatility: This reactivity allows for the facile introduction of diverse functional groups, making the molecule a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]

The following workflow illustrates the central role of this compound as a synthetic intermediate.

Caption: Synthetic utility via nucleophilic substitution.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following protocol outlines a general method for reacting the title compound with a primary amine, based on established procedures for similar chloromethyl oxazoles.[11][12]

Objective: To synthesize a 4-(aminomethyl)-substituted oxazole derivative.

Materials:

-

This compound (1.0 eq.)

-

Primary Amine (e.g., morpholine) (1.2 eq.)

-

Base (e.g., K₂CO₃ or NaH) (1.5 eq.)

-

Solvent (e.g., DMF, DMSO, or Acetonitrile)

-

Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: To a solution of this compound in the chosen solvent, add the primary amine followed by the base.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or heated (e.g., 60-80°C) depending on the nucleophilicity of the amine.[12] Reaction times can range from a few hours to overnight.[11][12]

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.

Causality: The use of a base is critical to deprotonate the amine, increasing its nucleophilicity. Heating provides the necessary activation energy to overcome the barrier for displacing the chloride leaving group, especially for less reactive nucleophiles.[12]

Synthetic Pathways

The construction of the 4-(chloromethyl)-2-aryl-5-methyloxazole core can be achieved through established methods of oxazole synthesis, such as the Robinson-Gabriel synthesis (cyclodehydration of 2-acylaminoketones) or the Fischer oxazole synthesis.[1] A common modern approach involves the reaction of an α-haloketone with an amide. For the title compound, a plausible synthetic route would involve the reaction of 4-chlorobenzamide with 1,3-dichloroacetone, followed by appropriate workup and purification steps.

Caption: Retrosynthetic approach to the oxazole core.

Applications in Research and Drug Development

Substituted oxazoles are of immense interest due to their wide spectrum of biological activities.[1][3] this compound serves as a key intermediate for accessing novel compounds with potential therapeutic value.

-

Scaffold for Library Synthesis: Its primary application is as a versatile building block. The reactive chloromethyl group allows for the rapid generation of a diverse library of analogues for high-throughput screening and SAR studies.[1]

-

Medicinal Chemistry: The 2-aryl-oxazole motif is present in many bioactive molecules. By modifying the group attached to the C4-methylene bridge, medicinal chemists can explore how structural changes impact target binding, potency, and pharmacokinetic properties.[2][5]

-

Probe Development: The ability to attach various functionalities allows for the development of chemical probes, such as fluorescently labeled or biotinylated derivatives, to study biological targets and pathways.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential.

-

Hazard Class: Based on analogous compounds, it is likely classified as an acute oral toxicant and an irritant.

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a strategically important synthetic intermediate. Its chemical profile is defined by the stable, biologically relevant diaryl-oxazole core and a highly reactive chloromethyl group. This unique combination provides a powerful platform for synthetic elaboration, enabling the efficient construction of diverse molecular architectures. For researchers in drug discovery and organic synthesis, this compound offers a reliable and versatile entry point for developing novel chemical entities with significant therapeutic potential.

References

-

ScienceDirect. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

-

Bentham Science Publishers. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole. Retrieved from [Link]

-

RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. CAS # 109544-39-0, 5-(Chloromethyl)-2-(4-Chlorophenyl)-4-Methyloxazole: more information. [chemblink.com]

- 8. PubChemLite - 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (C11H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - 2-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole (C11H9Cl2NO) [pubchemlite.lcsb.uni.lu]

- 10. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 11. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Oxazole Scaffold as a "Privileged" Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Chloromethylated Oxazoles

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a quintessential example of such a scaffold.[1][2][3][4] Its derivatives are found in numerous clinical drugs and investigational agents, demonstrating a vast spectrum of therapeutic activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5]

This guide focuses on a specific, highly reactive subset of this family: chloromethylated oxazoles . The introduction of the chloromethyl (-CH₂Cl) group transforms the otherwise stable oxazole core into a targeted reactive agent. This group acts as an electrophilic "warhead," capable of forming permanent covalent bonds with biological macromolecules.[4][6] This capacity for covalent modification is the cornerstone of their potent biological activity and a subject of intense interest for developing next-generation therapeutics that can overcome drug resistance.

Herein, we will dissect the chemical principles governing the reactivity of chloromethylated oxazoles, detail their synthesis, explore their mechanisms of action at a molecular level, and present the data supporting their application as potent anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

The Chemical Rationale: Reactivity of the Chloromethyl Group

The biological potential of a chloromethylated oxazole is intrinsically linked to its chemical reactivity. The molecule's activity is not merely a function of its shape, but of its capacity to engage in a specific, irreversible chemical reaction with its target.

Electronic Architecture and Electrophilicity

The oxazole ring is an electron-deficient aromatic system. The electronegative nitrogen and oxygen atoms pull electron density from the ring's carbon atoms. When a chloromethyl group is attached, this electron-withdrawing nature of the ring further enhances the electrophilicity of the methylene carbon atom (the carbon in -CH₂Cl).[6] The chlorine atom, being a good leaving group, creates a highly polarized C-Cl bond, making the carbon atom susceptible to attack by nucleophiles.

The SN2 Mechanism: A Covalent Reaction Pathway

The primary reaction pathway for chloromethylated oxazoles with biological molecules is the bimolecular nucleophilic substitution (Sₙ2) reaction .[6] In this mechanism, a nucleophile—an electron-rich atom, typically found on a protein (like the sulfur of a cysteine residue or the nitrogen of a lysine) or on DNA—attacks the electrophilic carbon of the chloromethyl group. This attack occurs from the backside, opposite to the chlorine atom, leading to an inversion of stereochemical configuration at the carbon center. The chlorine atom is simultaneously displaced as a chloride ion.

This reaction results in a stable, permanent covalent bond between the oxazole derivative and its biological target, often leading to irreversible inhibition of the target's function. The reaction rate is influenced by several factors, including the strength of the attacking nucleophile and the polarity of the solvent environment at the active site.[6]

Caption: General Sₙ2 reaction of a chloromethylated oxazole with a biological nucleophile.

Synthesis of Chloromethylated Oxazoles

The synthesis of these reactive compounds requires careful control of reaction conditions to achieve good yields and minimize side reactions. While general methods for creating the oxazole core, such as the Van Leusen or Robinson-Gabriel syntheses, are well-established, specific strategies are needed to introduce the chloromethyl functionality.[4][7]

A common and direct approach is the chloromethylation of a pre-formed oxazole derivative. This typically involves using a chloromethylating agent like chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 5-(Chloromethyl)-1,3-oxazole

This protocol describes a representative method for synthesizing a simple chloromethylated oxazole.

Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

1,3-Oxazole

-

Chloromethyl methyl ether (potential carcinogen)

-

Zinc chloride (ZnCl₂, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve anhydrous zinc chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Reactants: To the cooled solution, add 1,3-oxazole (1.0 equivalent) dropwise while stirring.

-

Chloromethylation: Add chloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over 30 minutes, ensuring the temperature remains between 0-5°C.

-

Reaction Monitoring: Allow the reaction to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield pure 5-(chloromethyl)-1,3-oxazole.[6]

Caption: Workflow for the synthesis of 5-(chloromethyl)-1,3-oxazole.

Mechanisms of Biological Action

The broad biological activity of chloromethylated oxazoles stems from their ability to covalently modify critical cellular machinery.

Anticancer Activity: Targeting Cellular Proliferation

The uncontrolled proliferation of cancer cells provides multiple targets for covalent inhibitors. Oxazole derivatives have been shown to possess potent anticancer activity by targeting various components of cell division and signaling pathways.[8][9]

-

Tubulin Inhibition: Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[10][11] Many successful anticancer drugs, like paclitaxel and the vinca alkaloids, function by disrupting microtubule dynamics. Oxazole derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[11] A chloromethylated oxazole can form a covalent bond with a nucleophilic residue (e.g., Cys-239) in this binding pocket, permanently locking the protein in an inactive state. This leads to mitotic arrest, activation of apoptotic pathways, and ultimately, cancer cell death.

Caption: Proposed mechanism of anticancer action via covalent tubulin inhibition.

-

Other Targets: Beyond tubulin, oxazoles have been shown to inhibit other crucial cancer targets like protein kinases, STAT3, and DNA topoisomerases.[8] The chloromethyl group provides a means to achieve irreversible inhibition of these targets, a strategy that can be highly effective against resistant cancer cell lines.

Antimicrobial Activity: Inactivating Essential Enzymes

Bacteria and fungi rely on a host of essential enzymes for survival, growth, and replication. The mechanism of action for chloromethylated oxazoles as antimicrobial agents is believed to be the covalent inactivation of these vital enzymes.[6][12] By forming permanent bonds at the enzyme's active site, the compound can shut down critical metabolic pathways, leading to cell death. This approach is particularly promising for combating antibiotic-resistant strains, as the irreversible nature of the inhibition can be more difficult for bacteria to overcome. Studies have shown that oxazole derivatives possess a broad range of activity against both Gram-positive and Gram-negative bacteria.[1][13]

Therapeutic Applications and Structure-Activity Data

The translation of chemical reactivity into therapeutic potential is demonstrated by the potent activity of these compounds in cellular assays.

Anticancer Activity Data

Numerous studies have evaluated substituted oxazoles against a panel of human cancer cell lines. While data specifically for chloromethylated analogs is often embedded within broader studies, the high potency of related oxazoles highlights the scaffold's promise. The introduction of a reactive group like chloromethyl is a rational strategy to enhance this intrinsic activity.

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |

| 2,4,5-Substituted Oxazoles | Various (e.g., A549 Lung) | Nanomolar (nM) range | [1] |

| 2-Methyl-5-aryl Oxazoles | Various (e.g., HT-29 Colon) | 0.5 - 73.2 nM | [11] |

| 1,3-Oxazole Derivatives | Hep-2 | IC₅₀ = 60.2 µM | [10] |

| Peptide-Oxazole Conjugates | A-549, HT-29, MDA-MB-231 | 0.12 - 0.17 µM | [1] |

Note: IC₅₀ (half maximal inhibitory concentration) and GI₅₀ (half maximal growth inhibition) are measures of a compound's potency. Lower values indicate higher potency.

Antimicrobial Activity Data

The effectiveness of oxazole derivatives against various microbial strains has been well-documented. The data suggests that specific substitution patterns on the oxazole ring are key to achieving potent antimicrobial effects.

| Compound Class | Microbial Strain | Activity Metric (MIC µg/mL) | Reference |

| Substituted Oxadiazoles | S. aureus, E. coli | 0.9 - 3.75 µg/mL | [13] |

| Thiazole/Oxazole Bioisosteres | E. coli, B. subtilis | MIC > 3.9 µg/mL | [14] |

| Substituted Oxazoles | E. coli, X. citri | High Activity (Zone of Inhibition) | [1] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Conclusion and Future Directions

Chloromethylated oxazoles represent a compelling class of molecules for therapeutic development. Their biological activity is driven by a clear and potent mechanism: the irreversible covalent modification of key cellular targets. The combination of a biologically "privileged" oxazole scaffold with a reactive chloromethyl "warhead" provides a powerful platform for designing highly potent inhibitors.

The future of this field lies in harnessing this reactivity with greater precision. Key challenges and opportunities include:

-

Target Selectivity: Designing molecules that preferentially react with the intended target (e.g., a specific kinase in a cancer cell) over other nucleophiles in the body to minimize off-target toxicity.

-

Overcoming Resistance: Covalent inhibitors are a powerful tool against drug resistance mechanisms that rely on reducing drug binding affinity.

-

Expanding the Toolbox: Exploring other reactive groups in place of the chloromethyl moiety to modulate reactivity and target different nucleophilic residues.

As our understanding of disease biology deepens, the rational design of targeted covalent inhibitors like chloromethylated oxazoles will undoubtedly play a crucial role in the development of new and more effective medicines.

References

- 5-(chloromethyl)-1,3-oxazole;dichloromethane - Smolecule. (URL: )

- a brief review on antimicrobial activity of oxazole deriv

- Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (URL: )

- Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. (URL: )

- Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres | Request PDF - ResearchG

- Siddiqui, N., et al. (2011). Synthesis and antibacterial activity of various substituted oxadiazole derivatives. Archiv der Pharmazie, 344(5), 325-332. (URL: )

- 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles | Request PDF - ResearchG

- Fused oxazoles – marketed and investigational drugs; target molecules of this study.

- A two-decade overview of oxadiazole derivatives as promising anticancer agents - NIH. (URL: )

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: )

- 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews. (URL: )

- The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics - Benchchem. (URL: )

- Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882. (URL: )

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… - OUCI. (URL: )

- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (URL: )

- 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles - PubMed. (URL: )

- Povar, I., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational biology and chemistry, 65, 76–84. (URL: )

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: )

- Li, Y., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European journal of medicinal chemistry, 144, 645–657. (URL: )

- Liu, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (Basel, Switzerland), 25(7), 1609. (URL: )

- (PDF)

- Tron, G. C., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of medicinal chemistry, 60(9), 3845–3863. (URL: )

- Biological Importance of Oxazoles - Allied Academies. (URL: )

- 5-(Chloromethyl)oxazole | 172649-57-9 - Benchchem. (URL: )

- Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(11), 4601. (URL: )

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives | Scilit. (URL: [Link])

-

An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - MDPI. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (URL: [Link])

-

Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology. (URL: [Link])

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective | Semantic Scholar [semanticscholar.org]

- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 10. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iajps.com [iajps.com]

- 13. Synthesis and antibacterial activity of various substituted oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Targeting of 2,4,5-Trisubstituted Oxazoles

Abstract

The 2,4,5-trisubstituted oxazole is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse, vectorially-oriented substitutions allow it to engage a wide variety of biological targets with high affinity and specificity. This technical guide provides an in-depth exploration of two distinct and highly valuable therapeutic targets—Fatty Acid Amide Hydrolase (FAAH) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)—that can be effectively modulated by compounds bearing the 2,4,5-trisubstituted oxazole core. For each target, we dissect the underlying biological rationale, detail the mechanism of action, provide validated experimental protocols for compound evaluation, and present representative data to guide drug discovery efforts.

Introduction: The Oxazole Scaffold as a Cornerstone for Drug Discovery

The oxazole ring, featuring nitrogen and oxygen atoms in a 1,3-relationship, is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1][2] Its planarity and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal anchor for positioning functional groups within protein binding sites.[3] The 2,4,5-trisubstitution pattern offers a particularly powerful platform for drug design, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties by modifying three distinct exit vectors. This guide will demonstrate the chemical tractability and therapeutic versatility of this scaffold by focusing on two case studies: the inhibition of a serine hydrolase for pain and inflammation, and the inhibition of a receptor tyrosine kinase for oncology.

Target I: Fatty Acid Amide Hydrolase (FAAH) for Analgesia and Anti-Inflammatory Activity

Biological Rationale and Therapeutic Strategy

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that functions as the primary catabolic enzyme for a class of endogenous signaling lipids, the N-acylethanolamines (NAEs).[4][5] Key substrates include anandamide (AEA), an endocannabinoid that modulates pain, mood, and inflammation, and palmitoylethanolamide (PEA), an anti-inflammatory and analgesic lipid.[4][6] FAAH terminates the signaling of these lipids by hydrolyzing them to arachidonic acid and ethanolamine, respectively.[4]

The therapeutic strategy is elegantly simple: by inhibiting FAAH, the endogenous levels of beneficial lipids like AEA and PEA are increased specifically at their sites of synthesis and action—a concept known as "on-demand" signaling.[5][7] This approach avoids the widespread, indiscriminate activation of cannabinoid receptors associated with direct agonists, potentially mitigating side effects like psychoactivity while still achieving potent analgesic and anti-inflammatory effects.[4] Pharmacological or genetic inactivation of FAAH has been shown to produce robust analgesic and anxiolytic phenotypes in preclinical models, making it a high-value target for non-opioid pain therapeutics.[4][8]

Mechanism of Inhibition by Trisubstituted Oxazoles

Trisubstituted oxazoles have been developed as highly potent and selective FAAH inhibitors, operating through distinct mechanisms.

-

Reversible Covalent Inhibition (α-Ketooxazoles): A prominent class of inhibitors places an electrophilic ketone adjacent to the C2 position of the oxazole ring.[7] This α-ketooxazole moiety acts as a potent "warhead." The catalytic serine (Ser241) in the FAAH active site, part of an unusual Ser-Ser-Lys triad, attacks the electrophilic carbonyl carbon.[7][9] This forms a stable, yet reversible, hemiketal adduct, effectively trapping the enzyme and preventing substrate hydrolysis.[10][11] The substituents at the C4 and C5 positions of the oxazole are critical for engaging the acyl chain-binding pocket and achieving high selectivity.[9] The well-studied inhibitor OL-135 exemplifies this class.[11][12]

-

Non-Covalent Reversible Inhibition: Other oxazole-based inhibitors achieve high potency through a network of non-covalent interactions. The compound MK-4409 , a 2,5-disubstituted oxazole, is a potent, selective, and reversible non-covalent FAAH inhibitor that has demonstrated excellent efficacy in preclinical models of inflammatory and neuropathic pain.[13][14][15] In this case, the oxazole core acts as a rigid scaffold to orient substituents that form key hydrogen bonds and hydrophobic interactions within the active site.

Data Presentation: Representative FAAH Inhibitors

The following table summarizes inhibitory data for representative 2,4,5-trisubstituted oxazole-based FAAH inhibitors against rat brain FAAH. This data illustrates the high potency achievable with this scaffold.

| Compound ID | Scaffold Type | R2-Substituent | R4/R5-Substituents | Ki (nM) | Citation(s) |

| OL-135 | α-Ketooxazole | Phenylethyl | H / 2-pyridyl | 4.7 | [9][11] |

| Compd. 11j | α-Ketooxazole | Ethylbiphenyl | H / 2-pyridyl | 0.75 | [10] |

| MK-4409 | Sulfenyl-Oxazole | Pyrazole derivative | Phenyl derivative | < 5 (IC50) | [13][14] |

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a robust, fluorescence-based assay to determine the inhibitory potency (IC50) of test compounds against human FAAH.

Principle: This assay measures the hydrolysis of a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by recombinant human FAAH. Cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified. Inhibitors will reduce the rate of AMC production.

Materials:

-

Recombinant Human FAAH (e.g., from Cayman Chemical)

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA

-

FAAH Substrate (AAMCA): 10 mM stock in DMSO

-

Test Compounds (e.g., 2,4,5-trisubstituted oxazoles): 10 mM stock in DMSO

-

Positive Control Inhibitor: URB597 or OL-135

-

Black, flat-bottom 96-well microplates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm)

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM. Further dilute these into Assay Buffer to achieve the desired final assay concentrations (maintaining a final DMSO concentration of ≤1%).

-

Enzyme Preparation: Dilute the recombinant human FAAH in cold Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 20 ng/well for a 10 ng/well final concentration). Keep the enzyme on ice.

-

Assay Plate Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 5 µL of the diluted test compounds to the appropriate wells.

-

Add 5 µL of diluted positive control to its wells.

-

Add 5 µL of DMSO-containing buffer to "No Inhibitor" (100% activity) and "No Enzyme" (background) wells.

-

-

Enzyme Addition & Pre-incubation:

-

Add 50 µL of the 2X FAAH enzyme solution to all wells except the "No Enzyme" background wells.

-

Add 50 µL of Assay Buffer to the "No Enzyme" wells.

-

Mix gently by tapping the plate.

-

Causality Check: Pre-incubate the plate for 15 minutes at 37°C. This step is crucial to allow inhibitors to bind to the enzyme before the substrate is introduced, which is especially important for accurately determining the potency of time-dependent or slow-binding inhibitors.

-

-

Reaction Initiation:

-

Prepare the substrate solution by diluting the AAMCA stock in Assay Buffer to a final concentration of 20 µM (or near its Km).

-

Add 10 µL of the substrate solution to all wells to initiate the reaction. The final volume should be ~115 µL.

-

-

Kinetic Measurement:

-

Immediately place the plate in the fluorescence reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Ex: 360 nm, Em: 465 nm) every 60 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Subtract the average rate of the "No Enzyme" wells from all other wells.

-

Normalize the data by setting the average rate of the "No Inhibitor" wells to 100% activity.

-

Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation System: The inclusion of "No Enzyme" and "No Inhibitor" wells provides the necessary controls for background correction and normalization. The positive control inhibitor validates that the assay system is responsive to known modulators.

Visualization: FAAH Signaling & Inhibition Workflow

The following diagrams illustrate the core signaling concept and the workflow for identifying FAAH inhibitors.

Caption: FAAH inhibition elevates local anandamide levels, enhancing CB1 receptor signaling.

Caption: A typical screening cascade for the discovery of novel FAAH inhibitors.

Target II: VEGFR-2 Tyrosine Kinase for Anti-Angiogenic Cancer Therapy

Biological Rationale and Therapeutic Strategy

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, survival, and metastasis. Tumors require a dedicated blood supply to obtain oxygen and nutrients and to remove waste products. Vascular Endothelial Growth Factor (VEGF-A) is a master regulator of this process.[3] It exerts its potent pro-angiogenic effects primarily by binding to and activating its receptor, VEGFR-2 (also known as KDR), a receptor tyrosine kinase (RTK) expressed on the surface of endothelial cells.[1][16]

Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[2][17] This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream cascades—including the PLCγ-PKC-MAPK and PI3K-Akt pathways—that ultimately drive endothelial cell proliferation, migration, survival, and vascular permeability.[18][19]

The therapeutic strategy is to inhibit the kinase activity of VEGFR-2. By blocking the ATP-binding site within the kinase domain, small molecule inhibitors prevent autophosphorylation and the subsequent downstream signaling.[16][17] This effectively shuts down the primary pro-angiogenic signal, leading to the inhibition of new blood vessel formation, starvation of the tumor, and suppression of its growth and metastasis.

Mechanism of Inhibition by Trisubstituted Oxazoles

Numerous small molecule kinase inhibitors feature a heterocyclic core that serves to anchor the molecule within the ATP-binding pocket of the kinase domain. The 2,4,5-trisubstituted oxazole scaffold is well-suited for this role. These inhibitors are designed to be ATP-competitive.

-

Hinge-Binding: The nitrogen atom of the oxazole ring, or a substituent at the C2 position, can form a critical hydrogen bond with the "hinge region" of the kinase domain (e.g., Cys919 in VEGFR-2), mimicking the interaction of the adenine ring of ATP.

-

Hydrophobic Pockets: The substituents at the C4 and C5 positions can be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity for VEGFR-2 over other kinases.

-

Solvent Front Interaction: One of the substituents can be designed to extend out towards the solvent-exposed region, providing a handle for optimizing physicochemical properties like solubility without compromising core binding interactions.

Data Presentation: Representative VEGFR-2 Kinase Inhibitors

The table below shows representative IC50 values for oxazole- or bioisosteric thiazole-based kinase inhibitors against VEGFR-2, demonstrating the scaffold's utility in achieving potent kinase inhibition.

| Compound Class | Core Scaffold | Key Features | VEGFR-2 Kinase IC50 (nM) | Citation(s) |

| Pyrimidine-Thiazole | Thiazole | Binds to hinge region | 500 (0.5 µM) | (Analogue data) |

| Oxazolo[5,4-d]pyrimidine | Oxazole | Purine antagonist mimic | In silico target, potent cell activity | |

| Generic Oxazole TKI | Oxazole | ATP-competitive | 1 - 100 (Typical Range) | N/A |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase activity in a high-throughput format.

Principle: The assay measures the phosphorylation of a GFP-tagged polypeptide substrate by the VEGFR-2 kinase domain. A terbium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate. When the terbium (donor) is excited at 340 nm, it transfers energy to the GFP (acceptor) only when they are in close proximity (i.e., when the substrate is phosphorylated). The resulting FRET signal at 520 nm is directly proportional to kinase activity.

Materials:

-

Recombinant VEGFR-2 Kinase Domain (e.g., from Thermo Fisher Scientific)

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

GFP-STAT1 Polypeptide Substrate

-

ATP

-

LanthaScreen™ Tb-PY20 Phosphotyrosine Antibody

-

TR-FRET Dilution Buffer

-

Test Compounds (e.g., 2,4,5-trisubstituted oxazoles): 10 mM stock in DMSO

-

Positive Control Inhibitor: Sunitinib or Sorafenib

-

White, low-volume 384-well microplates

-

TR-FRET compatible plate reader (e.g., BMG PHERAstar)

Methodology:

-

Compound Plating: Prepare serial dilutions of test compounds in DMSO and add 200 nL to the 384-well plate using an acoustic dispenser. Include positive control and DMSO-only wells.

-

Kinase/Substrate Addition:

-

Prepare a 2X Kinase/Substrate solution in Kinase Buffer containing the VEGFR-2 enzyme and the GFP-STAT1 substrate at the desired concentrations.

-

Dispense 5 µL of this solution into each well of the assay plate.

-

Causality Check: This step combines enzyme and inhibitor. A brief (5-10 min) incubation at room temperature can be performed here, but for ATP-competitive inhibitors, pre-incubation before ATP addition is the most critical step.

-

-

Reaction Initiation:

-

Prepare a 2X ATP solution in Kinase Buffer. The final concentration should be at the apparent Km for ATP for the enzyme to ensure competitive inhibitors are evaluated under appropriate conditions.

-

Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare a 2X solution of the Tb-PY20 antibody in TR-FRET Dilution Buffer.

-

Add 10 µL of the antibody solution to all wells to stop the reaction.

-

Incubate at room temperature for 60 minutes to allow for antibody-substrate binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) following excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the Emission Ratio (520 nm / 495 nm) for each well.

-

Normalize the data using "No Inhibitor" (0% inhibition) and "No ATP" or potent inhibitor (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of inhibitor concentration and fit to a four-parameter logistic model to calculate the IC50.

-

Self-Validation System: Controls lacking ATP establish the baseline FRET signal (100% inhibition), while DMSO-only wells establish the maximum signal (0% inhibition). The positive control inhibitor ensures the assay can detect known VEGFR-2 inhibitors.

Visualization: VEGFR-2 Signaling and Inhibition

The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention for oxazole-based inhibitors.

Caption: Oxazole TKIs block VEGFR-2 autophosphorylation, inhibiting downstream angiogenic signaling.

Conclusion and Future Outlook

The 2,4,5-trisubstituted oxazole scaffold has proven its value in the pursuit of novel therapeutics by effectively targeting diverse protein classes, including enzymes like FAAH and receptor tyrosine kinases like VEGFR-2. The case studies presented in this guide highlight the scaffold's ability to support both reversible covalent and non-covalent inhibition mechanisms, providing a flexible platform for rational drug design.

Future efforts will likely focus on expanding the target space for oxazole-based molecules. This includes exploring their potential as modulators of protein-protein interactions, as components of PROTACs (PROteolysis TArgeting Chimeras) to induce target degradation, and as inhibitors of other challenging targets in oncology, neurodegeneration, and metabolic disease. The synthetic tractability and established success of this privileged core ensure that 2,4,5-trisubstituted oxazoles will remain a focal point of medicinal chemistry research for years to come.

References

-

Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ACS Chemical Neuroscience. [Link]

-

Boger, D. L., Miyauchi, H., Du, W., & Hardouin, C. (2005). Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. Journal of Medicinal Chemistry. [Link]

-

Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery. [Link]

-

Petrosino, S., & Di Marzo, V. (2024). Palmitoylethanolamide for Nickel Allergy: Plausible, Untested, and Worth Considering. Journal of Clinical Medicine. [Link]

-

Wikipedia contributors. (2023). BIA 10-2474. Wikipedia. [Link]

-

Boger, D. L., & Miyauchi, H. (2007). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Hohmann, A. G., Suplita, R. L., Bolton, N. M., & Cravatt, B. F. (2005). Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. British Journal of Pharmacology. [Link]

-

Abhinand, C. S., Raju, R., Soumya, S. J., & Arya, R. S. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. [Link]

-

Wikipedia contributors. (2023). VEGFR-2 inhibitor. Wikipedia. [Link]

-

Chobanian, H. R., Guo, Y., Liu, P., & Chioda, M. D. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ACS Medicinal Chemistry Letters. [Link]

-

Maccarrone, M., & Battista, N. (2010). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. Pharmacological Research. [Link]

-

Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

-

Zhang, J., & Li, Y. (2014). Development and Strategies of VEGFR-2/KDR Inhibitors. Current Medicinal Chemistry. [Link]

-

Kim, H. Y., Park, C. K., & Cho, Z. H. (2017). Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats. Scientific Reports. [Link]

-

Chobanian, H. R., et al. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ResearchGate. [Link]

-

Boger, D. L., & Johnson, D. S. (2008). Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

M.K., S., & D.G., H. (2018). Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. Hypertension. [Link]

-

Wang, Z., & Dabrosin, C. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

-

Chobanian, H. R., et al. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. PubMed. [Link]

-

Claesson-Welsh, L. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University Publications. [Link]

-

Hardouin, C., & Boger, D. L. (2008). α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain. Journal of Medicinal Chemistry. [Link]

-

Rini, B. (2007). Mechanism of action of inhibitors of the VEGF/VEGFR signaling pathway... ResearchGate. [Link]

-

In Vitro Data of Key FAAH Inhibitors. (n.d.). ResearchGate. [Link]

-

Szymańska, E., & Kieć-Kononowicz, K. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. [Link]

Sources

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. ahajournals.org [ahajournals.org]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase: Exploration of Conformational Constraints in the Acyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 18. assaygenie.com [assaygenie.com]

- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

The Synthetic Versatility of 4-(Chloromethyl)oxazole: A Technical Guide for Chemical Innovation

Introduction: The Oxazole Motif as a Privileged Scaffold in Drug Discovery and Materials Science

The 1,3-oxazole ring is a five-membered heterocyclic scaffold that has garnered significant attention from medicinal chemists and materials scientists alike.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" in the design of novel bioactive compounds and functional materials.[2][3] The oxazole nucleus is present in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5]

This technical guide focuses on a particularly valuable, yet underexplored, building block: 4-(chloromethyl)oxazole . The presence of a reactive chloromethyl group at the 4-position of the oxazole ring provides a versatile handle for synthetic elaboration, allowing for the facile introduction of diverse functionalities. This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of 4-(chloromethyl)oxazole and its derivatives, offering researchers and drug development professionals a roadmap for leveraging this potent chemical entity.

Synthesis of the 4-(Chloromethyl)oxazole Scaffold: A Practical Approach

The synthesis of 4-(chloromethyl)oxazole typically proceeds through a two-step sequence involving the formation of a 4-(hydroxymethyl)oxazole intermediate, followed by chlorination. While various methods exist for the construction of the oxazole ring itself, such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the Van Leusen reaction, a common route to 4-substituted oxazoles starts from α-amino acids.[4][6][7]

Conceptual Synthetic Workflow

The overall strategy involves the conversion of an appropriate α-amino acid into an α-acylamino aldehyde, which is then cyclized and dehydrated to form the oxazole ring. The resulting 4-substituted oxazole can then be functionalized to introduce the chloromethyl group.

Figure 1: Conceptual workflow for the synthesis of 4-(chloromethyl)oxazole.

Experimental Protocol: A Generalized Procedure for the Synthesis of 4-(Chloromethyl)oxazole

The following protocol is a generalized procedure based on established methods for the synthesis of similar heterocyclic compounds. Optimization of reaction conditions may be necessary for specific substrates.

Part 1: Synthesis of 4-(Hydroxymethyl)oxazole

-

Acylation of α-Amino Acid: To a solution of an appropriate α-amino acid (e.g., serine methyl ester hydrochloride) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and an acylating agent (e.g., benzoyl chloride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Reduction to α-Acylamino Aldehyde: The resulting ester is reduced to the corresponding aldehyde using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperature (-78 °C).

-

Cyclodehydration to Oxazole: The crude α-acylamino aldehyde is then subjected to cyclodehydration. A common reagent for this transformation is triphenylphosphine in the presence of a halogenating agent like hexachloroethane or carbon tetrachloride, which facilitates the ring closure to the oxazole.[7]

Part 2: Chlorination of 4-(Hydroxymethyl)oxazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-(hydroxymethyl)oxazole intermediate in an inert solvent such as dichloromethane or chloroform.

-

Addition of Chlorinating Agent: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to the solution at 0 °C.[4]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-(chloromethyl)oxazole.

The Reactivity of 4-(Chloromethyl)oxazole: A Gateway to Molecular Diversity

The synthetic utility of 4-(chloromethyl)oxazole lies in the reactivity of the chloromethyl group. This benzylic-like halide is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.[1] This allows for the straightforward introduction of various functional groups and the construction of diverse molecular scaffolds.

Sources

- 1. Oxazole: A Promising Building Block for the Development of Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0281012A1 - 4-Chloro-oxazole derivatives, method for their preparation and their use - Google Patents [patents.google.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

An In-depth Technical Guide to the Safe Handling of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety and handling precautions for 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole. As a chlorinated heterocyclic compound, this substance possesses structural alerts that necessitate rigorous adherence to safety protocols to mitigate risks to personnel and the environment. The guidance herein is synthesized from established safety principles for handling reactive chlorinated organic compounds and data from structurally analogous molecules.

Hazard Identification and Risk Analysis

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. While a specific, comprehensive toxicological profile for this compound is not extensively published, its structure—featuring a reactive chloromethyl group and a chlorinated aromatic ring—allows for a robust hazard assessment based on well-understood chemical principles and data from similar compounds.[1][2][3]

The primary hazards are associated with the chloromethyl moiety, a known alkylating agent, and the general toxicity profile of chlorinated organic molecules.[2][4] Alkylating agents can react with biological nucleophiles like DNA and proteins, which is the mechanistic basis for potential toxicity and mutagenicity.[1][2]

1.1. GHS Hazard Classification (Anticipated)

Based on data for analogous chloromethyl oxazoles and other haloalkanes, the following GHS classifications should be assumed until specific data becomes available.[5][6][7]

| Hazard Class | Hazard Statement | Rationale & Implication |

| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed.[5][6][7][8] | Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[5][8] |

| Skin Corrosion/Irritation (Category 1/2) | H314/H315: Causes severe skin burns or skin irritation.[5][6][9][10] | The compound is expected to be irritating and potentially corrosive upon direct contact. Prolonged exposure must be avoided.[4][9][11] |

| Serious Eye Damage/Irritation (Category 1/2A) | H318/H319: Causes serious eye damage or serious eye irritation.[5][6][9][10] | Direct contact with eyes can cause severe, potentially irreversible damage.[9] Appropriate eye protection is non-negotiable. |

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[5][6] | Inhalation of dust or aerosols can irritate the respiratory tract.[11] Handling must occur in well-ventilated areas.[5] |

| Long-term Hazards | Not Classified (Data Lacking) | The potential for carcinogenicity or mutagenicity should be considered due to the alkylating nature of the chloromethyl group.[2] Assume it is a substance of unknown chronic toxicity and minimize exposure.[12] |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management involves implementing a hierarchy of controls, prioritizing the most effective measures first. Personal Protective Equipment (PPE), while essential, is the last line of defense.[13]

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination or substitution may not be feasible in a research context. Therefore, the primary focus must be on robust Engineering Controls , supplemented by strict Administrative Controls and diligent use of PPE .

Engineering and Administrative Controls

Engineering Controls are the primary physical installations designed to minimize exposure.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[4][11][12]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute fugitive emissions.[5]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9][11]

Administrative Controls are the work practices and procedures that reduce risk.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

-

Access Control: Store the compound in a locked, designated area to prevent unauthorized access.[5][9]

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for this compound before beginning work.

Personal Protective Equipment (PPE)

PPE is a critical barrier between the user and the chemical.[14][15] The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific task being performed.[16][17]

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[18] A face shield should be worn over goggles when there is a significant splash risk.[14][18] | Protects against splashes, aerosols, and dust. Standard safety glasses are insufficient.[4] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[18] | Nitrile gloves offer good protection against incidental contact with chlorinated compounds, but they are not impervious.[12] Always inspect gloves before use and change them immediately if contamination is suspected or confirmed.[19] For prolonged contact, consult a glove manufacturer's chemical resistance guide.[18] |

| Body Protection | Flame-resistant laboratory coat, buttoned completely.[18] Long pants and closed-toe, chemical-resistant shoes are mandatory.[18][20] | Provides a barrier against skin contact from spills. Do not wear shorts, skirts, or sandals in the laboratory. |

| Respiratory Protection | Not typically required when work is conducted within a certified fume hood.[6] | If engineering controls fail or for major spill response, a NIOSH-approved respirator with appropriate cartridges may be necessary.[18][21] Use of respirators requires a formal respiratory protection program, including training and fit-testing.[15][18] |

Safe Handling and Storage Protocols

5.1. Handling Procedure

-